molecular formula C17H18N2O3S2 B2869722 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-08-3

4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2869722
CAS No.: 627833-08-3
M. Wt: 362.46
InChI Key: BXORTYPNKKIAEG-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, sulfonyl, and heterocyclic functional groups

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound’s aromatic and heterocyclic components make it a candidate for use in organic electronic materials.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfonyl and thiophene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as an electrophilic center, while the thiophene and oxazole rings could participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine: shares similarities with other sulfonyl-containing compounds such as benzenesulfonamide and sulfonylureas.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.

    Oxazole Derivatives: Compounds like 2-aminoxazole and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-12(2)11-18-16-17(19-15(22-16)14-9-6-10-23-14)24(20,21)13-7-4-3-5-8-13/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXORTYPNKKIAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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